REACTION_CXSMILES
|
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([Cl:21])=[C:14]([C:19]#[N:20])[CH:15]=[N:16]2)=[CH:11][C:10]=1[O:22][CH3:23])C1C=CC=CC=1.B(Cl)(Cl)Cl>C(Cl)Cl>[Cl:21][C:13]1[C:12]2[C:17](=[CH:18][C:9]([OH:8])=[C:10]([O:22][CH3:23])[CH:11]=2)[N:16]=[CH:15][C:14]=1[C:19]#[N:20]
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C2C(=C(C=NC2=C1)C#N)Cl)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
a solid precipitated out
|
Type
|
CUSTOM
|
Details
|
no further reaction
|
Type
|
FILTRATION
|
Details
|
The solid (unreacted starting material) was filtered off
|
Type
|
TEMPERATURE
|
Details
|
the remaining solution was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the dropwise addition of methanol
|
Type
|
CUSTOM
|
Details
|
evaporation of the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methylene chloride/methanol/acetone
|
Type
|
CUSTOM
|
Details
|
Purification of this residue
|
Type
|
WASH
|
Details
|
eluting with a solvent gradient of 1 to 5 percent methanol/methylene chloride
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC2=CC(=C(C=C12)OC)O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.075 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |